![molecular formula C10H15NO2 B14001858 1-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B14001858.png)
1-Azaspiro[5.5]undecane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azaspiro[55]undecane-2,4-dione is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro[55]undecane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azaspiro[5.5]undecane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in synthetic applications .
Scientific Research Applications
1-Azaspiro[5.5]undecane-2,4-dione has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 1-Azaspiro[5.5]undecane-2,4-dione exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include modulation of biochemical processes critical for cell survival and proliferation .
Comparison with Similar Compounds
- 1,3-Dioxaspiro[5.5]undecane-2,4-dione
- 1,3-Dithiaspiro[5.5]undecane-2,4-dione
- 1,3-Oxathiaspiro[5.5]undecane-2,4-dione
Comparison: 1-Azaspiro[5.5]undecane-2,4-dione is unique due to the presence of a nitrogen atom in the spirocyclic framework, which imparts distinct chemical and biological properties compared to its oxygen and sulfur analogs. This uniqueness makes it a valuable compound for specific applications where nitrogen functionality is crucial.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-azaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C10H15NO2/c12-8-6-9(13)11-10(7-8)4-2-1-3-5-10/h1-7H2,(H,11,13) |
InChI Key |
XUHUPNLZMWBUNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one](/img/structure/B14001791.png)
![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B14001797.png)
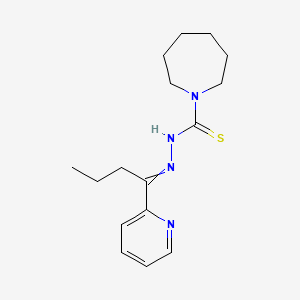
![Tert-butyl 3-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B14001810.png)
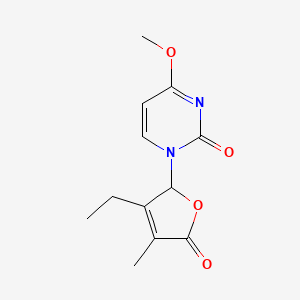
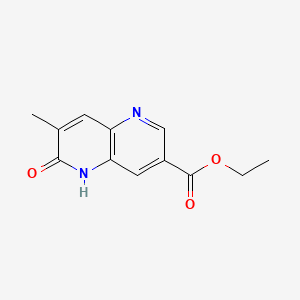
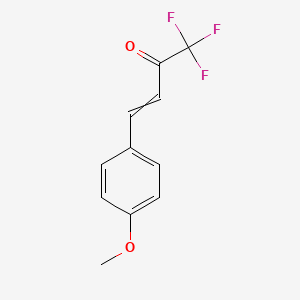
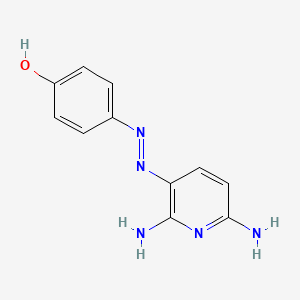

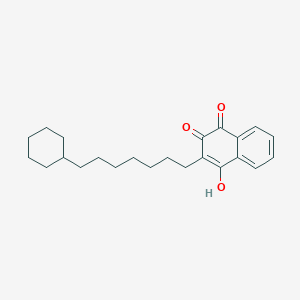
![Ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate](/img/structure/B14001838.png)
